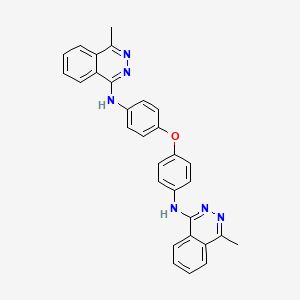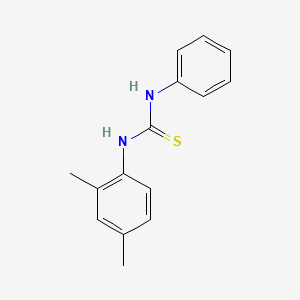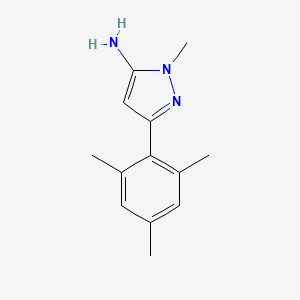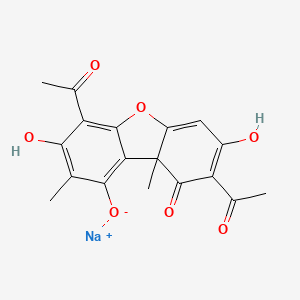
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique dibenzofuran core, which is substituted with multiple functional groups, including acetyl, hydroxy, and methyl groups. The monosodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of Functional Groups: The acetyl, hydroxy, and methyl groups are introduced through selective functionalization reactions. For instance, acetyl groups can be added via Friedel-Crafts acylation, while hydroxy groups can be introduced through hydroxylation reactions.
Formation of the Monosodium Salt: The final step involves the neutralization of the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-purity reagents and solvents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl groups can be reduced to form alcohols.
Substitution: The aromatic core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield ketones, while reduction of acetyl groups can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Its solubility and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt involves its interaction with specific molecular targets. The hydroxy and acetyl groups may allow it to form hydrogen bonds or other interactions with proteins or enzymes, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the additional functional groups.
2,6-Diacetyldibenzofuran: A simpler derivative with only acetyl groups.
1,7,9-Trihydroxydibenzofuran: A derivative with only hydroxy groups.
Uniqueness
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt is unique due to the combination of multiple functional groups on the dibenzofuran core
Properties
CAS No. |
97889-91-3 |
|---|---|
Molecular Formula |
C18H15NaO7 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
sodium;4,8-diacetyl-3,7-dihydroxy-2,9a-dimethyl-9-oxodibenzofuran-1-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,21-23H,1-4H3;/q;+1/p-1 |
InChI Key |
RIDMFEXHWJXRLI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


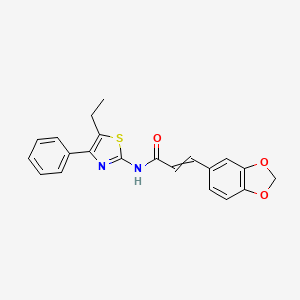
![5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B15147924.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)
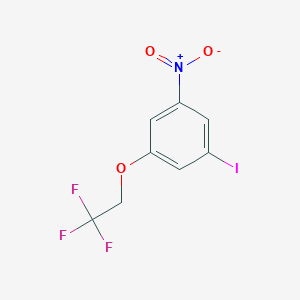
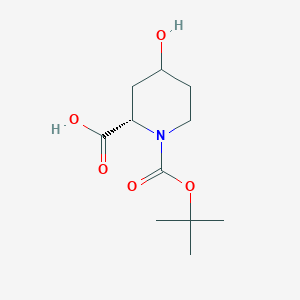
![(5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147944.png)

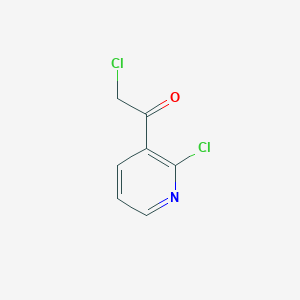

![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)

